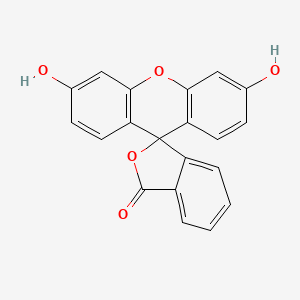

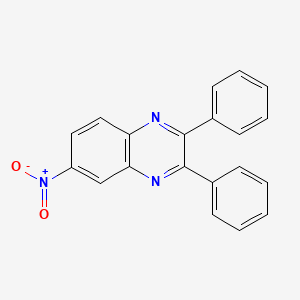

6-Nitro-2,3-diphenylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402618. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJFEWWENJXUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322984 | |

| Record name | 6-nitro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-45-7 | |

| Record name | 7466-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diphenyl-6-nitroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.

Core Properties

This compound is a crystalline solid characterized by the presence of a quinoxaline core, substituted with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions. This substitution pattern imparts specific physicochemical properties that are crucial for its biological activity and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 327.34 g/mol | [1] |

| CAS Number | 7466-45-7 | [2] |

| Appearance | Light beige or grey solid | |

| Melting Point | 183-195 °C | [2] |

| Water Solubility | 3.21 x 10⁻⁶ g/L (predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetic acid. | [3] |

| Topological Polar Surface Area | 71.6 Ų | [1] |

| XLogP3-AA | 4.4 | [1] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and benzil.[2] Various protocols have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

Experimental Protocols

Herein, we provide detailed methodologies for three common synthetic approaches.

2.1.1. Conventional Synthesis via Reflux

This traditional method involves heating the reactants in a suitable solvent under reflux.

-

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Ethanol (or glacial acetic acid)

-

-

Procedure:

-

Dissolve equimolar amounts of 4-nitro-o-phenylenediamine and benzil in a minimal amount of warm ethanol or glacial acetic acid in a round-bottom flask.[4]

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using ethanol, add water to induce precipitation of the product.[4] If using acetic acid, pouring the mixture into cold water will also precipitate the product.[5]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[4]

-

2.1.2. Green Synthesis using Ultrasound

This environmentally friendly method utilizes ultrasound irradiation to accelerate the reaction at room temperature, often with a non-toxic catalyst.[6]

-

Materials:

-

4-nitro-o-phenylenediamine (1.1 mmol)

-

Benzil (1 mmol)

-

Thiamine (Vitamin B1) as a catalyst (5 mol%)

-

Ethanol (5 mL)

-

Water (10 mL)

-

-

Procedure:

-

In a standard test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.[6]

-

Clamp the test tube in an ultrasonic bath and sonicate at room temperature for 1 hour.[6]

-

After sonication, add 10 mL of water to the mixture to precipitate the product.[6]

-

Chill the mixture, stir well, and collect the solid product by vacuum filtration.[6]

-

If the product is orange, it can be purified by recrystallization from 70% ethanol.[6]

-

2.1.3. Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient method for the synthesis, significantly reducing reaction times.[7][8]

-

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Ethanol (optional, solvent-free conditions can also be used with a solid support like acidic alumina)

-

-

Procedure:

-

In a microwave-safe vessel, mix equimolar amounts of 4-nitro-o-phenylenediamine and benzil.[7]

-

If using a solvent, add a small amount of ethanol. For a solvent-free approach, the reactants can be adsorbed onto acidic alumina.[8]

-

Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 340 W) for a short duration (e.g., 3-10 minutes).[7][8]

-

After irradiation, allow the mixture to cool.

-

Add water to precipitate the product.[7]

-

Collect the solid by vacuum filtration and wash with water.

-

Recrystallize the product from a suitable solvent like methanol or ethanol.[7]

-

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential as an anticancer agent. Its primary mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division.

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, studies on closely related quinoxaline derivatives have shown potent anticancer activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.[9][10][11] The presence of the nitro group at the 6-position is considered crucial for its biological activity.[2]

Tubulin Inhibition and Apoptosis Induction

This compound is thought to act as a colchicine binding site inhibitor.[12] Colchicine and its analogues bind to the β-subunit of tubulin at the interface with the α-subunit, preventing the polymerization of tubulin into microtubules.[12] This disruption of microtubule dynamics has profound effects on the cell, leading to:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[13]

-

Activation of the Spindle Assembly Checkpoint: The cell's internal surveillance system detects the improper formation of the mitotic spindle, triggering a signaling cascade.[13]

-

Induction of Apoptosis: Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of c-Jun N-terminal kinase (JNK) signaling.[13]

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization by this compound.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflows

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Applications and Future Perspectives

This compound holds promise as a scaffold for the development of novel anticancer therapeutics. Its ability to inhibit tubulin polymerization, a clinically validated target, makes it an attractive candidate for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of this compound derivatives with other anticancer agents.

Beyond its medicinal applications, the unique electronic properties of this compound also make it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.[3] Further exploration of its photophysical properties could unveil new opportunities in this field.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined synthetic pathway and significant biological activity. Its role as a tubulin polymerization inhibitor positions it as a promising scaffold for the development of new anticancer drugs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in drug discovery and materials science.

References

- 1. 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7466-45-7 | Benchchem [benchchem.com]

- 3. Buy this compound | 7466-45-7 [smolecule.com]

- 4. ijiset.com [ijiset.com]

- 5. researchgate.net [researchgate.net]

- 6. cs.gordon.edu [cs.gordon.edu]

- 7. ajrconline.org [ajrconline.org]

- 8. scispace.com [scispace.com]

- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

- 11. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitro-2,3-diphenylquinoxaline molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Nitro-2,3-diphenylquinoxaline, detailed experimental protocols for its synthesis, and a summary of its potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Core Compound Data

This compound is an organic compound featuring a quinoxaline backbone, which is a fused bicyclic structure containing two nitrogen atoms. The presence of a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions imparts unique chemical and physical properties, making it a compound of interest in various research fields.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [1][2][3] |

| Molecular Weight | 327.3 g/mol | [1][2][3] |

| CAS Number | 7466-45-7 | [1][2][3] |

| Melting Point | 183-195 °C | [3] |

| Boiling Point | 430-457 °C | [3] |

| Density | 1.31 g/cm³ | [3] |

| Water Solubility | 3.21e-6 g/L | [3] |

| Topological Polar Surface Area | 71.6 Ų | [4] |

| XLogP3-AA | 4.4 | [4] |

Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] Below is a detailed protocol for a green synthesis approach, which utilizes a safer catalyst and sonication to promote the reaction.

Green Synthesis of this compound

This method employs thiamine (Vitamin B1) as a non-toxic catalyst and uses ultrasound to facilitate the reaction, minimizing the need for hazardous solvents and reducing waste.[2]

Materials:

-

4-nitro-o-phenylenediamine (1.1 mmol)

-

Benzil (1 mmol)

-

Thiamine catalyst (5 mol% of the limiting reagent)

-

Ethanol (5 mL)

-

Water (10 mL)

Equipment:

-

Standard sized test tube

-

Ultrasonic bath

-

Vacuum filtration apparatus

-

Beaker

-

Stirring rod

Procedure:

-

In a standard sized test tube, dissolve 1.1 mmol of 4-nitro-o-phenylenediamine, 1 mmol of benzil, and the calculated amount of thiamine catalyst in 5 mL of ethanol.

-

Clamp the test tube into an ultrasonic bath at room temperature.

-

Sonicate the mixture for 1 hour.

-

After sonication, add 10 mL of water to the resulting mixture to precipitate the product.

-

Chill the mixture and stir well.

-

Collect the product by vacuum filtration.

-

If the product appears orange, it can be purified by recrystallization from 70% ethanol.

-

Once the product is dry, an IR spectrum and melting point can be obtained for characterization. The literature melting point is 193-195 °C.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the green synthesis of this compound.

Caption: Workflow for the green synthesis of this compound.

Potential Applications and Biological Activity

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] While research on this compound is ongoing, potential applications include:

-

Pharmaceuticals: The quinoxaline scaffold is associated with antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development.[1]

-

Materials Science: Due to its aromatic structure, it has been explored as an electron acceptor in organic photovoltaics (OPVs) and as a host material in organic light-emitting diodes (OLEDs).[1]

-

Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoxaline derivatives.[1]

The nitro group at the 6-position is an electron-withdrawing group, which can influence the compound's electronic properties and biological activity. Studies on similar quinoxaline derivatives have shown that such substitutions can be crucial for their therapeutic effects.[6] Further research is necessary to fully elucidate the specific signaling pathways and mechanisms of action for this compound.

References

- 1. Buy this compound | 7466-45-7 [smolecule.com]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. This compound | 7466-45-7 | Benchchem [benchchem.com]

- 4. 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this guide outlines the expected solubility profile based on its chemical structure and the known properties of related quinoxaline derivatives. Furthermore, it offers a detailed experimental protocol for determining the solubility of solid organic compounds, enabling researchers to generate precise quantitative data. A structured table is provided for the systematic recording of such experimental findings. This document also includes a visual representation of the experimental workflow to facilitate a clear understanding of the solubility determination process.

Introduction to this compound

This compound is a quinoxaline derivative characterized by a fused bicyclic structure containing two nitrogen atoms, with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions. Its molecular formula is C₂₀H₁₃N₃O₂. The presence of the electron-withdrawing nitro group and the aromatic phenyl substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and a candidate for various applications.

The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and application. In drug development, solubility influences bioavailability and formulation. In materials science, it is crucial for solution-based processing of organic electronic devices.

Expected Solubility Profile

The molecular structure of this compound suggests a moderate to good solubility in a range of organic solvents. The large, nonpolar surface area contributed by the two phenyl groups and the quinoxaline core suggests that it will be more soluble in nonpolar or moderately polar solvents. The presence of the nitro group, a polar functionality, may enhance its solubility in polar aprotic solvents.

Based on the general solubility of quinoxaline derivatives, this compound is expected to be soluble in polar aprotic solvents such as:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetone

It may also exhibit solubility in chlorinated solvents like chloroform and dichloromethane, as well as in aromatic hydrocarbons such as toluene. Its solubility in alcohols like ethanol and methanol is likely to be lower but can be significant, especially at elevated temperatures. Conversely, it is expected to have very low solubility in nonpolar aliphatic hydrocarbons like hexane and be practically insoluble in water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molar solubility).

Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant withdrawn) * 100

Molar Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of supernatant withdrawn (in L)

-

4.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry. Since its discovery in the late 19th century, its scaffold has proven to be a versatile template for the development of a vast array of therapeutic agents. This technical guide delves into the history of quinoxaline derivatives, from their initial synthesis to the evolution of their preparation and the discovery of their wide-ranging pharmacological activities. We will explore key synthetic milestones, present quantitative biological data, detail seminal experimental protocols, and visualize the logical progression of their development.

Discovery and Historical Milestones

The journey of quinoxaline chemistry began in 1884 when German chemists Wilhelm Körner and Carl Hinsberg first reported the synthesis of a quinoxaline derivative. This pioneering work established the fundamental reaction for creating the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and effective method, now known as the Hinsberg condensation, remains a widely used strategy for synthesizing quinoxaline scaffolds.

For decades, research primarily focused on refining this condensation reaction. However, the mid-20th century marked a significant turning point with the discovery of naturally occurring quinoxaline-based compounds with potent biological activity. Iodinin, isolated from the bacterium Chromobacterium iodinum, and antibiotics like echinomycin and levomycin, which feature a quinoxalinyl moiety, demonstrated significant antimicrobial properties. These discoveries spurred a surge of interest in synthetic quinoxaline derivatives, driving researchers to explore this chemical space for novel therapeutic agents.

A particularly crucial development was the investigation of quinoxaline 1,4-dioxides. Initially synthesized through the direct oxidation of quinoxalines, a more efficient method known as the Beirut reaction later became the preferred route. These N-oxide derivatives were found to possess a remarkable spectrum of biological activities, including potent antibacterial and antitumor effects, especially against solid tumors under hypoxic conditions. Today, quinoxaline derivatives are integral to numerous marketed drugs for treating a variety of diseases, from infections to cancer.

Evolution of Synthetic Methodologies

The synthesis of quinoxalines has evolved significantly from the original Hinsberg method, which often required harsh conditions like high temperatures and strong acid catalysts. Modern organic synthesis has introduced a variety of more efficient, versatile, and environmentally friendly protocols.

Key Synthetic Pathways:

-

Classic Condensation: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds remains a fundamental approach.

-

Beirut Reaction: This method involves the heterocyclization of benzofuroxans with enols or enamines and is highly effective for producing quinoxaline 1,4-dioxides.

-

Metal-Catalyzed Cyclizations: Various transition metals, such as copper and nickel, are used to catalyze the cyclization of substrates like imines, azides, and alkynes to form the quinoxaline ring.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many quinoxaline syntheses.

-

Green Chemistry Approaches: Recent efforts focus on using recyclable catalysts, aqueous media, and one-pot procedures to create more sustainable synthetic routes.

Quantitative Biological Activity Data

The therapeutic potential of quinoxaline derivatives is vast, spanning antibacterial, antifungal, antiviral, antimalarial, and anticancer applications. The following table summarizes quantitative data for select derivatives, highlighting their potency in various biological assays.

| Compound Class | Specific Derivative Example | Target/Assay | Potency (IC₅₀ / MIC) | Reference |

| Antimalarial | 3-Phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide | P. falciparum (3D7 strain) | IC₅₀ = 0.63 µM | |

| Antimalarial | 2-Carbonitrile derivatives (89a, 89b) | Chloroquine-resistant P. falciparum | IC₅₀ = 5–6 μM | |

| Antibacterial | 2-Phenylsulfonyl-substituted quinoxaline 1,4-dioxides (82a,b) | Enterococcus faecalis | MIC = 0.4 - 1.9 µg/mL | |

| Anticancer | Quinoxaline with sulphonamide moiety (Compound 3) | VEGFR-2 Inhibition | IC₅₀ = 10.27 µM | |

| Anticancer | 6(7)-aminoquinoxaline-2-carbonitrile 1,4-dioxides (64a–c) | Tumor cell lines (hypoxic) | Low micromolar range |

Key Experimental Protocols

Protocol 1: Classic Synthesis of 2,3-Diphenylquinoxaline (Hinsberg Condensation)

This protocol is adapted from the foundational method for quinoxaline synthesis.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108 mg)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)

-

Toluene (8 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) is prepared in a round-bottom flask.

-

Toluene (8 mL) is added as the solvent.

-

The mixture is stirred at room temperature. For less reactive substrates, the mixture may be heated to reflux.

-

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, if any solid catalyst was used, it is removed by filtration.

-

The filtrate is dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 2,3-diphenylquinoxaline is purified by recrystallization from ethanol to obtain the pure product as white needles.

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxaline 1,4-Dioxides (via o-Benzoquinone Dioxime)

This method provides an alternative route to the N-oxide derivatives, a class with significant biological importance.

Materials:

-

o-Benzoquinone dioxime (1.0 mmol)

-

1,2-Diketone (e.g., Benzil) (1.0 mmol)

-

Appropriate solvent (as determined by literature for the specific diketone)

Procedure:

-

o-Benzoquinone dioxime (1.0 mmol) and the selected 1,2-diketone (1.0 mmol) are combined in a suitable reaction vessel.

-

The solvent is added, and the mixture is stirred under conditions (temperature, time) optimized for the specific substrates.

-

The reaction leads to the formation of the corresponding 2,3-disubstituted quinoxaline 1,4-dioxide.

-

Work-up and purification are performed using standard techniques such as filtration, extraction, and recrystallization or column chromatography to isolate the final product.

-

Note: Yields for this specific condensation can be low, and side products may form, particularly when using α-ketoaldehydes, which can yield 2-hydroxyquinoxaline 1,4-dioxides.

Drug Discovery and Development Workflow

The development of novel quinoxaline-based drugs follows a structured workflow from initial design to biological evaluation. This process involves iterative cycles of synthesis and testing to optimize for potency and selectivity while minimizing toxicity.

Conclusion and Future Outlook

From a foundational condensation reaction discovered over a century ago, the field of quinoxaline chemistry has blossomed into a critical area of drug discovery. The inherent versatility of the quinoxaline scaffold, combined with modern synthetic innovations, has enabled the creation of derivatives targeting a wide range of diseases. Future research will likely focus on developing even more selective and potent agents, leveraging green chemistry principles to ensure sustainable production, and exploring novel biological targets for this privileged heterocyclic system. The rich history of quinoxaline serves as a powerful foundation for the next generation of therapeutic breakthroughs.

Preliminary Investigation of 6-Nitro-2,3-diphenylquinoxaline's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] This technical guide focuses on the preliminary investigation of the biological activity of a specific derivative, 6-Nitro-2,3-diphenylquinoxaline. While direct quantitative data for this compound is limited in the current literature, this document provides a comprehensive overview of the known biological activities of structurally similar quinoxaline compounds, detailed experimental protocols for assessing potential antimicrobial and anticancer effects, and visual representations of relevant signaling pathways. The presence of the nitro group at the 6-position and the phenyl groups at the 2 and 3-positions are key structural features that are expected to influence its biological profile.[4][5] This guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction to Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] This scaffold is a key component in a variety of biologically active molecules and approved pharmaceuticals.[6] The broad therapeutic potential of quinoxaline derivatives encompasses antimicrobial, anticancer, antiviral, anti-inflammatory, and antiprotozoal activities.[1][6][7] The versatile nature of the quinoxaline core allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with benzil.[8] Various synthetic methodologies have been developed to improve yield and employ greener reaction conditions.

Experimental Protocol: Green Synthesis

This protocol utilizes a vitamin B1 (thiamine) catalyst and ultrasound irradiation to promote an environmentally friendly synthesis.

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Thiamine (Vitamin B1)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Ultrasonic bath

-

Vacuum filtration apparatus

Procedure:

-

In a test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and a catalytic amount of thiamine in 5 mL of ethanol.

-

Place the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.

-

After sonication, add 10 mL of water to the reaction mixture to precipitate the product.

-

Chill the mixture and stir well.

-

Collect the solid product by vacuum filtration.

-

If the product appears orange, it can be purified by recrystallization from 70% ethanol.

-

Dry the purified product and determine its melting point for comparison with the literature value.

Synthesis Workflow for this compound.

Biological Activity of Related Quinoxaline Derivatives

Due to the limited availability of specific biological data for this compound, this section summarizes the activities of structurally related compounds to provide a basis for potential areas of investigation.

Antimicrobial Activity

Quinoxaline derivatives are known to exhibit broad-spectrum antimicrobial activity.[6] The data below is for various substituted quinoxalines.

| Compound | Test Organism | Activity Metric | Value | Reference |

| 2,3-disubstituted quinoxaline (2d) | Escherichia coli | MIC | 8 µg/mL | [6] |

| 2,3-disubstituted quinoxaline (3c) | Escherichia coli | MIC | 8 µg/mL | [6] |

| 2,3-disubstituted quinoxaline (2d, 3c, 4, 6a) | Bacillus subtilis | MIC | 16 µg/mL | [6] |

| Pentacyclic quinoxaline (10) | Candida albicans | MIC | 16 µg/mL | [6] |

| Pentacyclic quinoxaline (10) | Aspergillus flavus | MIC | 16 µg/mL | [6] |

| Quinoxaline 1,4-dioxide (N-09) | Nocardia brasiliensis | MIC | < 0.06 µg/mL | [9] |

Note: The specific substitutions for compounds from reference[6] are detailed in the original publication.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.

| Compound | Cell Line | Activity Metric | Value | Reference |

| 6-bromo-2,3-disubstituted (4m) | A549 (Lung Cancer) | IC50 | 9.32 ± 1.56 µM | [5][10] |

| 6-bromo-2,3-disubstituted (4b) | A549 (Lung Cancer) | IC50 | 11.98 ± 2.59 µM | [5][10] |

| 6-chloroquinoxaline (6) | HCT-116 (Colon Cancer) | IC50 | 6.18 ± 2.1 µM | [11] |

| 6-chloroquinoxaline (6) | MCF-7 (Breast Cancer) | IC50 | 5.11 ± 0.8 µM | [11] |

| 2,3-disubstituted quinoxaline (5) | C6 (Glioma) | IC50 | 4.33 ± 1.04 µM | [12] |

| 6-bromo-quinoxaline (4, 5a) | Various Cancer Lines | IC50 | 0.01 - 0.06 µg/mL | [7] |

| 6-bromo-quinoxaline (11) | Various Cancer Lines | IC50 | 1.18 - 2.86 µg/mL | [7] |

Experimental Protocols for Biological Activity Screening

The following are detailed protocols for preliminary in vitro screening of the antimicrobial and anticancer activities of this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.

Materials:

-

Nutrient agar plates

-

Standardized bacterial and fungal cultures

-

Sterile cork borer (6 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare a lawn of the test microorganism on the surface of the nutrient agar plates.

-

Aseptically punch wells of 6 mm diameter into the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis.

Synthesis of this compound

A green and efficient method for the synthesis of this compound involves the condensation reaction of 4-nitro-o-phenylenediamine and benzil.[1] This approach utilizes a benign catalyst and sonication to promote the reaction, aligning with the principles of green chemistry.[1]

Experimental Protocol:

In a standard test tube, 1.1 mmol of 4-nitro-o-phenylenediamine, 1.0 mmol of benzil, and a catalytic amount of thiamine (Vitamin B1) are dissolved in 5 mL of ethanol.[1] The reaction mixture is then subjected to sonication in an ultrasonic bath at room temperature for one hour.[1] Following sonication, 10 mL of water is added to the mixture, which is then chilled and stirred to facilitate precipitation. The solid product is collected via vacuum filtration.[1] If the product appears orange, it can be further purified by recrystallization from a 70% ethanol solution.[1] The final product is a yellow solid.[2]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following sections and tables summarize the key data obtained from NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[3] The spectra are typically recorded in deuterated chloroform (CDCl₃).[3]

¹H NMR Spectral Data:

The ¹H NMR spectrum shows distinct signals for the protons of the phenyl groups and the quinoxaline core.[3] The electron-withdrawing nitro group causes a downfield shift for the protons on the quinoxaline ring, particularly the proton adjacent to it.[3]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 9.10 | s | 1H | H-5 | [4] |

| 9.07 | d, J = 2.4 Hz | 1H | H-5 | [2][5] |

| 8.58 - 8.47 | m | 1H | H-7 | [2] |

| 8.57 | m | 1H | H-7 | [4] |

| 8.32 | d, J = 8.0 Hz | 1H | H-8 | [4] |

| 8.29 | d, J = 9.1 Hz | 1H | H-8 | [2] |

| 8.26 - 8.58 | m | 2H | Quinoxaline Protons | [5] |

| 7.59 - 7.52 | m | 4H | Phenyl Protons | [2] |

| 7.58 | m | 4H | Phenyl Protons | [4] |

| 7.53 - 7.59 | m | 4H | Phenyl Protons | [5] |

| 7.49 - 7.41 | m | 2H | Phenyl Protons | [2] |

| 7.42 | m | 6H | Phenyl Protons | [4] |

| 7.37 | t, J = 7.5 Hz | 4H | Phenyl Protons | [2] |

| 7.35 - 7.46 | m | 6H | Phenyl Protons | [5] |

¹³C NMR Spectral Data:

The ¹³C NMR spectrum displays a range of signals corresponding to the carbon atoms in the quinoxaline and phenyl moieties.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 157.43 | C-3 | [4] |

| 156.80 | C-2 | [4] |

| 154.31 | Aromatic C | [2] |

| 153.82 | Aromatic C | [2] |

| 148.96 | C-6 | [4] |

| 144.70 | C-8a | [4] |

| 141.82 | Aromatic C | [2] |

| 141.07 | C-4a | [4] |

| 140.01 | Aromatic C | [2] |

| 139.23 | Phenyl C | [4] |

| 139.17 | Phenyl C | [4] |

| 138.77 | Aromatic C | [2] |

| 138.67 | Aromatic C | [2] |

| 133.58 | Aromatic C | [2] |

| 131.90 | Phenyl C-H | [4] |

| 131.53 | Aromatic C-H | [2] |

| 131.07 | Phenyl C-H | [4] |

| 130.99 | Phenyl C-H | [4] |

| 130.93 | Phenyl C-H | [4] |

| 130.80 | Phenyl C-H | [4] |

| 130.58 | Aromatic C-H | [2] |

| 129.93 | Aromatic C-H | [2] |

| 129.86 | Aromatic C-H | [2] |

| 129.61 | Phenyl C-H | [4] |

| 129.54 | Phenyl C-H | [4] |

| 129.22 | Aromatic C-H | [2] |

| 129.15 | Aromatic C-H | [2] |

| 128.43 | Aromatic C-H | [2] |

| 128.41 | Aromatic C-H | [2] |

| 126.74 | C-5 | [4] |

| 124.41 | C-7 | [4] |

| 123.92 | Aromatic C-H | [2] |

| 123.3 | Aromatic C | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic vibrations for this compound are those associated with the nitro group.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1515-1521 | Asymmetric NO₂ stretch | [5] |

| 1335-1346 | Symmetric NO₂ stretch | [5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the diphenylquinoxaline system results in strong absorptions in the UV region, which are influenced by the nitro group.[3]

While specific absorption maxima (λmax) values are not consistently reported across the searched literature, the technique is noted as a key characterization method.[3][6]

References

Potential Research Applications of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 6-Nitro-2,3-diphenylquinoxaline has emerged as a compound of particular interest. Its unique structural features, characterized by a quinoxaline core substituted with a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions, confer upon it distinct physicochemical properties. These properties make it a promising candidate for various research applications, most notably in the fields of oncology and antimicrobial drug discovery. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound, supported by detailed experimental protocols and data presented for comparative analysis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the condensation reaction of 4-nitro-o-phenylenediamine with benzil.[1] This reaction can be performed using various catalytic systems and solvent conditions, with a growing emphasis on green chemistry principles to enhance yield and reduce environmental impact.[2]

Conventional Synthesis Protocol

A traditional method involves the reaction of 4-nitro-o-phenylenediamine and benzil in a suitable solvent, such as rectified spirit, with warming to facilitate the reaction.

Experimental Protocol:

-

Dissolve 2.1g (0.01 mol) of benzil in 8 ml of warm rectified spirit.

-

In a separate flask, dissolve 1.1g (0.01 mol) of 4-nitro-o-phenylenediamine in 8 ml of rectified spirit.

-

Add the 4-nitro-o-phenylenediamine solution to the benzil solution.

-

Warm the reaction mixture on a water bath for 30 minutes.

-

Add water to the mixture until a slight cloudiness persists, then allow it to cool.

-

Filter the resulting precipitate and recrystallize from absolute alcohol to obtain pure this compound.

Green Synthesis Protocol using Sonication

To align with the principles of green chemistry, an ultrasound-assisted synthesis has been developed, which significantly reduces reaction time and improves yield.[2]

Experimental Protocol:

-

In a standard-sized test tube, dissolve 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1 mmol) in 5 mL of ethanol.

-

Add a catalytic amount of thiamine (5 mol% of the limiting reagent).[2]

-

Clamp the test tube in an ultrasonic bath at room temperature and sonicate for 1 hour.[2]

-

After sonication, add 10 mL of water to the reaction mixture.

-

Chill the mixture and stir well to facilitate precipitation.

-

Collect the product by vacuum filtration.

-

If the product appears orange, it can be purified by recrystallization from 70% ethanol.[2]

-

The final product should be dried, and its identity can be confirmed by IR spectroscopy and melting point analysis (literature value: 193-195 °C).[2]

Potential Biological Activities

This compound has shown promise in several therapeutic areas, primarily as an anticancer and antimicrobial agent. The presence of the electron-withdrawing nitro group is believed to be crucial for its biological activity.[1]

Anticancer Activity

Quinoxaline derivatives are being extensively investigated for their anticancer properties. Studies have shown that 2,3-diphenylquinoxaline derivatives, particularly those with electron-withdrawing groups at the 6-position, can act as potent inhibitors of tubulin polymerization.[3]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary proposed mechanism for the anticancer activity of this compound is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death).[4]

It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell is then unable to properly segregate its chromosomes during mitosis, leading to an arrest in the G2/M phase of the cell cycle and the induction of the apoptotic cascade.[1]

Quantitative Data: Cytotoxicity of Quinoxaline Derivatives

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on closely related 2,3-diphenylquinoxaline derivatives provide valuable insights into their potential potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-diphenylquinoxaline derivatives | AGS (Gastric Adenocarcinoma) | Data not specified | [3] |

| 2,3-diphenylquinoxaline derivatives | HT-29 (Colorectal Adenocarcinoma) | Data not specified | [3] |

| 2,3-diphenylquinoxaline derivatives | MCF-7 (Breast Cancer) | Data not specified | [3] |

| 6-chloroquinoxaline derivative | MCF-7 (Breast Cancer) | 5.11 | [5] |

| 6-chloroquinoxaline derivative | HCT-116 (Colon Cancer) | 6.18 | [5] |

Note: The table above presents data for related quinoxaline derivatives to illustrate the potential cytotoxic activity. Further research is required to establish the specific IC50 values for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP.[8]

-

Reaction Setup: In a 96-well plate, add the desired concentration of this compound to the wells. Include a positive control (e.g., paclitaxel for polymerization enhancement or colchicine for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to the wells. Polymerization is initiated by incubating the plate at 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader. The change in absorbance correlates with the extent of tubulin polymerization.[9]

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine its effect on tubulin polymerization.

Antimicrobial Activity

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[10][11] While specific data for this compound is limited, related compounds have demonstrated significant efficacy.

Quantitative Data: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some quinoxaline derivatives against various microorganisms.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline derivative 2d | Escherichia coli | 8 | [12] |

| Quinoxaline derivative 3c | Escherichia coli | 8 | [12] |

| Quinoxaline derivative 2d | Bacillus subtilis | 16 | [12] |

| Quinoxaline derivative 3c | Bacillus subtilis | 16 | [12] |

| Quinoxaline derivative 10 | Candida albicans | 16 | [12] |

| Quinoxaline derivative 10 | Aspergillus flavus | 16 | [12] |

| 6-nitroquinoxaline-2,3(1H, 4H)-dione derivative | Staphylococcus aureus | 1.25 (mg/ml) | [13] |

Note: This table provides data for related quinoxaline derivatives to indicate potential antimicrobial activity. Further studies are necessary to determine the specific MIC values for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Applications in Materials Science

Beyond its biological potential, this compound is also being explored for its applications in materials science. Its distinct electronic properties, influenced by the electron-withdrawing nitro group and the aromatic phenyl substituents, make it a candidate for use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][10]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its promising anticancer activity, likely mediated through the inhibition of tubulin polymerization, warrants further investigation to establish its efficacy and mechanism of action in greater detail. Additionally, its potential as an antimicrobial agent and its applications in organic electronics make it a valuable scaffold for future research and development. The detailed protocols provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this intriguing molecule.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. Buy this compound | 7466-45-7 [smolecule.com]

- 11. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revues.imist.ma [revues.imist.ma]

The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and photochemistry.[1][2] Their unique electronic structure, characterized by a fused benzene and pyrazine ring system, endows them with a rich and tunable set of photophysical properties. This guide provides a comprehensive overview of the core photophysical characteristics of quinoxalines, detailing their absorption and emission behavior, and the experimental methodologies employed for their characterization.

Core Photophysical Properties of Quinoxalines

The photophysical behavior of quinoxalines is intrinsically linked to their molecular structure, with substitutions on the quinoxaline core playing a pivotal role in modulating their electronic transitions.[3][4] The absorption spectra of quinoxaline derivatives typically exhibit two main bands: a short-wavelength absorption peak between 250-300 nm, attributed to π-π* transitions of the aromatic system, and a long-wavelength absorption band in the 350-400 nm region, corresponding to n-π* electronic transitions originating from the nitrogen atoms.[3] The position and intensity of these bands are highly sensitive to the nature and position of substituents, as well as the polarity of the solvent.[3][5]

Upon excitation, quinoxaline derivatives can relax through various radiative and non-radiative pathways, including fluorescence and phosphorescence. Many quinoxaline-based compounds are known to be fluorescent, emitting light in the blue to red region of the visible spectrum.[6][7] A notable characteristic of some quinoxaline derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE), where the fluorescence intensity is significantly enhanced in the aggregated or solid state compared to in solution.[3][8] This phenomenon is particularly valuable for applications in solid-state lighting and biological imaging.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of quinoxaline derivatives, providing a comparative overview of their absorption and emission characteristics.

| Compound/Derivative | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference(s) |

| Quinoxaline | Isooctane | - | 410 (Fluorescence) | - | - | [9] |

| 2,3-bis[(E)-2-aryl vinyl]-quinoxalines | Acetonitrile | Varies with substituent | - | - | - | [4] |

| Pyrrolo[1,2-a]quinoxaline (QHH) | Toluene | 340 | 398 | 58 | - | [5] |

| Pyrrolo[1,2-a]quinoxaline (QHH) | Methanol | 340 | 407 | 67 | - | [5] |

| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Toluene | 362 | 446 | 84 | - | [5] |

| 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) | Methanol | 362 | 456 | 94 | - | [5] |

| Quinoxaline-based compound 1 | THF | 364 | ~420 | ~56 | - | [3] |

| Quinoxaline-based compound 2 | THF | 371 | ~420 | ~49 | - | [3] |

| Quinoxaline-based compound 3 | THF | 369 | ~420 | ~51 | - | [3] |

| Quinoxaline-based compound 4 | THF | 367 | ~420 | ~53 | - | [3] |

| Aminoquinoxaline QC1 | Chloroform | - | 430-580 | - | Close to reference | [10] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of quinoxalines is essential for their development and application. The following sections detail the standard experimental methodologies.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the quinoxaline derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the quinoxaline derivative of known concentration (typically 10⁻³ to 10⁻⁴ M) in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions (typically 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of the diluted solutions against the solvent blank over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

-

Data Analysis: Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

Methodology:

-

Sample Preparation: Use a dilute solution of the quinoxaline derivative (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a spectroscopic grade solvent.

-

Instrumentation: Use a spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[4][11]

-

Measurement:

-

Emission Spectrum: Excite the sample at a fixed wavelength (usually at or near the λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

-

-

Data Analysis: Identify the λ_em from the emission spectrum. The Stokes shift can be calculated as the difference between the λ_abs and λ_em.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample.[10]

-

Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring their absorbance at the excitation wavelength is low and comparable (typically < 0.1).

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

-

Data Analysis: Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample (I_sample) and the standard (I_std). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To measure the emission from the triplet excited state.

Methodology:

-

Sample Preparation: Prepare a solution of the quinoxaline derivative in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

-

Instrumentation: Use a spectrofluorometer with a phosphorescence accessory that allows for time-gated measurements to separate the long-lived phosphorescence from the short-lived fluorescence.

-

Measurement:

-

Cool the sample to a low temperature (e.g., 77 K using liquid nitrogen) to minimize non-radiative decay pathways.

-

Excite the sample with a pulsed light source.

-

After a short delay following the excitation pulse, record the emission spectrum. This delay ensures that the fluorescence has decayed, and only the phosphorescence is detected.

-

-

Data Analysis: Identify the wavelength(s) of maximum phosphorescence emission.

Visualizing Photophysical Processes and Workflows

Diagrams are powerful tools for illustrating the complex relationships in photophysical processes and experimental workflows.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in quinoxalines.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of quinoxaline derivatives.

Caption: A diagram illustrating the principle of Aggregation-Induced Emission (AIE) in quinoxaline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The presented method focuses on a green chemistry approach, utilizing a thiamine catalyst and ultrasound irradiation to facilitate an efficient and environmentally benign condensation reaction.[1] This protocol offers a safer alternative to traditional methods that often employ hazardous solvents and generate significant waste.[1] This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and ease of use for researchers.

Introduction

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules due to its unique electronic properties imparted by the nitro group and phenyl substituents.[2] The most common synthetic route to this compound involves the condensation of 4-nitro-o-phenylenediamine with benzil.[2] This application note details a green synthesis protocol that employs thiamine (Vitamin B1) as a natural, non-toxic catalyst and ultrasound to accelerate the reaction at room temperature, aligning with the principles of sustainable chemistry.[1]

Experimental Protocol: Green Synthesis of this compound

This protocol is adapted from a literature procedure focused on a greener synthetic approach.[1]

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Thiamine (Vitamin B1)

-

Ethanol

-

Deionized Water

Equipment:

-

Standard-sized test tube

-

Ultrasonic bath

-

Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

-

Beakers

-

Stirring rod

-

Melting point apparatus

-

Infrared (IR) spectrometer

Procedure:

-

Reactant Preparation: In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol) and benzil (1.0 mmol).

-

Catalyst Addition: Add thiamine catalyst (5 mol% relative to the limiting reagent, benzil).

-

Dissolution: Add 5 mL of ethanol to the test tube and ensure the solids are dissolved.

-

Sonication: Clamp the test tube in an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.[1]

-

Precipitation: After sonication, add 10 mL of deionized water to the reaction mixture to precipitate the product.

-

Isolation: Chill the mixture, stir well, and collect the solid product by vacuum filtration.

-

Purification (if necessary): If the collected product is orange, it can be purified by recrystallization from 70% ethanol to yield a yellow product.[1]

-

Drying and Characterization: Dry the purified product and characterize it by obtaining an IR spectrum and measuring its melting point. The literature value for the melting point is in the range of 193-195 °C.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound using different methods.

| Method | Reactants | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |

| Green Synthesis | 4-nitro-o-phenylenediamine, Benzil | Thiamine | Ethanol | Ultrasound, Room Temp. | 1 hour | 85-97% (for similar quinoxalines) | [1][4] |

| Conventional | o-phenylenediamine, Benzil | None | Rectified Spirit | Warming on water bath | 30 minutes | ~75% (for unsubstituted quinoxaline) | [5] |

| Acetic Acid | 4-nitro-o-phenylenediamine, Benzil | Acetic Acid | Acetic Acid | 50 °C | 4-8 hours | Satisfactory Purity | [4] |

Characterization Data

-

Molecular Formula: C₂₀H₁₃N₃O₂[2]

-

Appearance: Yellow solid

-

Melting Point: 193-195 °C[1]

-

Spectroscopic Data: Characterization is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to elucidate the chemical structure and verify purity.[2]

Experimental Workflow Diagram

Caption: Workflow for the green synthesis of this compound.

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. benchchem.com [benchchem.com]

- 3. ijiset.com [ijiset.com]

- 4. Buy this compound | 7466-45-7 [smolecule.com]

- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. Page loading... [guidechem.com]

- 7. 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline using a Thiamine Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the environmentally friendly synthesis of 6-Nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] The synthesis utilizes thiamine (Vitamin B1) as a non-toxic, metal-free, and readily available natural catalyst, aligning with the principles of green chemistry.[1][3] The protocol also incorporates ultrasound irradiation to accelerate the reaction, further enhancing its efficiency and environmental credentials.[1][3]

Quinoxaline derivatives are known for their wide range of pharmacological properties, making their synthesis a key area of research.[2] Traditional synthesis methods, however, often rely on harsh reaction conditions and hazardous materials.[2][4] This green chemistry approach offers a safer, more sustainable alternative without compromising on yield.[5][6]

Reaction Scheme

The synthesis of this compound is achieved through the condensation reaction of 4-nitro-o-phenylenediamine and benzil, catalyzed by thiamine hydrochloride.

Figure 1: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and related quinoxaline derivatives using thiamine hydrochloride as a catalyst.

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Reaction Time (min) | Temperature | Yield (%) | Reference |

| 4-nitro-o-phenylenediamine (1.1 mmol) | Benzil (1 mmol) | 5 | Ethanol | 60 (ultrasound) | Room Temp. | Not specified | [1] |

| o-phenylenediamine (1 equiv) | Benzil (1 equiv) | 2 | Ethanol | 12 | Room Temp. | 92 | [4] |

| o-phenylenediamine (1 equiv) | Benzil (1 equiv) | 4 | Ethanol | 20 | Room Temp. | 82 | [7] |

| o-phenylenediamine (1 equiv) | Benzil (1 equiv) | 5 | Ethanol | 10 | Room Temp. | 91 | [7] |

Detailed Experimental Protocol

This protocol is based on a reported green synthesis method.[1]

Materials:

-

4-nitro-o-phenylenediamine

-

Benzil

-

Thiamine hydrochloride (Vitamin B1)

-

Ethanol

-

Deionized water

Equipment:

-

Standard-sized test tube

-

Ultrasonic bath

-

Clamp

-

Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Stirring rod

-

Beakers

-

Melting point apparatus

-

IR spectrometer

Procedure:

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Instructions:

-

Preparation of Reactants: In a standard-sized test tube, combine 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and thiamine hydrochloride catalyst (5 mol% relative to the limiting reagent, benzil).[1]

-

Dissolution: Add 5 mL of ethanol to the test tube and stir to dissolve the reactants and catalyst.[1]

-

Ultrasonication: Clamp the test tube so that it is partially submerged in an ultrasonic bath. Sonicate the mixture for 1 hour at room temperature.[1]

-